molecular formula C15H10N2O2 B3272663 6,6a-Dihydroisoindolo[2,1-a]quinazoline-5,11-dione CAS No. 57097-71-9

6,6a-Dihydroisoindolo[2,1-a]quinazoline-5,11-dione

Cat. No.: B3272663
CAS No.: 57097-71-9
M. Wt: 250.25 g/mol
InChI Key: VLBOEFXWNLNKHU-UHFFFAOYSA-N
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Description

Significance of Nitrogen-Containing Heterocycles in Drug Discovery

Nitrogen-containing heterocycles are fundamental building blocks in the realm of medicinal chemistry, forming the core structure of a vast number of pharmaceuticals. Their prevalence is underscored by the fact that a significant majority of all biologically active compounds contain at least one heterocyclic or heteroaromatic ring, with nitrogen being a frequent heteroatom. This widespread presence is attributable to the unique physicochemical properties imparted by the nitrogen atom, including its ability to participate in hydrogen bonding, which is crucial for molecular recognition and binding to biological targets. Furthermore, the diverse array of nitrogen-containing ring systems allows for the fine-tuning of properties such as solubility, lipophilicity, and metabolic stability, all of which are critical for the development of effective and safe drugs.

Overview of Quinazolinone and Isoindolinone Motifs in Natural Products and Pharmaceuticals

The quinazolinone and isoindolinone motifs are prominent structural units found in a variety of natural products and synthetic pharmaceuticals, exhibiting a broad spectrum of biological activities. The quinazoline (B50416) scaffold, a fusion of a benzene (B151609) ring and a pyrimidine (B1678525) ring, is a privileged structure in medicinal chemistry. nih.gov Quinazolinone derivatives, the oxidized form of quinazolines, are the building blocks of over 150 naturally occurring alkaloids. semanticscholar.org

The isoindolinone moiety, characterized by a fused benzene and pyrrolidinone ring system, is another critical pharmacophore. Its presence in various natural products and synthetic compounds underscores its therapeutic potential.

Table 1: Examples of Marketed Drugs Containing Quinazolinone and Isoindolinone Motifs

Drug NameCore MotifTherapeutic Class
GefitinibQuinazolinoneAnticancer (EGFR inhibitor)
ErlotinibQuinazolinoneAnticancer (EGFR inhibitor)
AfatinibQuinazolinoneAnticancer (EGFR inhibitor)
PrazosinQuinazolineAntihypertensive
DoxazosinQuinazolineAntihypertensive
LenalidomidePhthalimide (related to Isoindolinone)Immunomodulator
PomalidomidePhthalimide (related to Isoindolinone)Immunomodulator

Table 2: Examples of Natural Products Containing Quinazolinone and Isoindolinone Motifs

Natural ProductCore MotifSourceReported Biological Activity
Vasicine (Peganine)QuinazolinoneAdhatoda vasicaBronchodilator
RutaecarpineIndolopyridoquinazolinoneEvodia rutaecarpaAnti-inflammatory, Analgesic
TryptanthrinIndolo[b]quinazolineVarious natural sourcesAnti-inflammatory, Anticancer
LuteolinFlavonoid (can be seen as a distant relative)Various plantsAntioxidant, Anti-inflammatory

Historical Context and Evolution of 6,6a-Dihydroisoindolo[2,1-a]quinazoline-5,11-dione Research

The exploration of the this compound scaffold has its roots in the broader investigation of fused heterocyclic systems. Early research into isoindolo[2,1-a]quinoline derivatives laid the groundwork for the synthesis of the quinazolinone-containing analogue. A notable early report in 1999 by Pigeon and colleagues described the synthesis of 5,6-disubstituted isoindolo[2,1-a]quinolines. bac-lac.gc.ca

A significant advancement in the synthesis of the this compound core has been the development of multi-component reactions (MCRs). These reactions, which involve the combination of three or more starting materials in a single step, offer an efficient and atom-economical route to complex molecules. A common MCR approach for this scaffold involves the reaction of isatoic anhydride (B1165640), an amine, and 2-formylbenzoic acid. mdpi.comresearchgate.netbdpsjournal.org The evolution of this synthetic methodology has seen the use of various catalysts to improve yields and reaction conditions, including the use of sulfonic acid functionalized nanoporous silica (B1680970) and Wang resin. mdpi.comresearchgate.net The use of ultrasound has also been explored as a green and efficient method for the synthesis of these compounds. researchgate.net

Scope and Objectives of Academic Research on this compound

Academic research on this compound and its derivatives is primarily focused on the synthesis of novel analogues and the evaluation of their therapeutic potential across a range of diseases. A key objective is the exploration of the structure-activity relationships (SAR) to identify compounds with enhanced potency and selectivity for specific biological targets.

The primary areas of investigation for this scaffold include:

Anticancer Activity: The structural similarity of the isoindolo[2,1-a]quinazoline core to known anticancer agents has prompted extensive research into its potential as an oncology therapeutic. Studies have evaluated the cytotoxic activity of these compounds against various cancer cell lines. nih.gov

Anti-inflammatory Activity: Several derivatives of this compound have been investigated as inhibitors of Tumor Necrosis Factor-alpha (TNF-α) and phosphodiesterase 7A (PDE7A), both of which are important targets in inflammatory diseases. aurigeneservices.com

Antiviral Activity: A significant research focus has been on the potential of these compounds as inhibitors of the hepatitis B virus (HBV). bdpsjournal.org Studies have identified derivatives that can inhibit HBV DNA replication and the secretion of viral antigens. bdpsjournal.org

The overarching goal of this research is to develop novel lead compounds that can be further optimized for clinical development. The versatility of the this compound scaffold, coupled with the efficiency of modern synthetic methods, makes it an attractive platform for the discovery of new therapeutic agents.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6,6a-dihydroisoindolo[2,3-a]quinazoline-5,11-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10N2O2/c18-14-11-7-3-4-8-12(11)17-13(16-14)9-5-1-2-6-10(9)15(17)19/h1-8,13H,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLBOEFXWNLNKHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3NC(=O)C4=CC=CC=C4N3C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501229416
Record name 6,6a-Dihydroisoindolo[2,1-a]quinazoline-5,11-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501229416
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57097-71-9
Record name 6,6a-Dihydroisoindolo[2,1-a]quinazoline-5,11-dione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=57097-71-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6,6a-Dihydroisoindolo[2,1-a]quinazoline-5,11-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501229416
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies for 6,6a Dihydroisoindolo 2,1 a Quinazoline 5,11 Dione and Its Derivatives

Multicomponent Reaction Approaches for the 6,6a-Dihydroisoindolo[2,1-a]quinazoline-5,11-dione Scaffold

Multicomponent reactions (MCRs) have emerged as a powerful tool for the synthesis of complex molecules like 6,6a-dihydroisoindolo[2,1-a]quinazoline-5,11-diones from simple and readily available starting materials in a single synthetic operation. bdpsjournal.org These reactions are highly valued in medicinal chemistry for creating diverse libraries of drug-like molecules. bdpsjournal.org

Reactions Involving Isatoic Anhydride (B1165640), Amines, and 2-Formylbenzoic Acid

A prevalent and efficient MCR for constructing the this compound core involves the condensation of three key components: isatoic anhydride, a primary amine, and 2-formylbenzoic acid. bdpsjournal.orgmdpi.com This approach is attractive due to the ready availability of the starting materials and its versatility. researchgate.net

The reaction mechanism typically begins with the ring-opening of isatoic anhydride by the amine to form a 2-amino-N-substituted-benzamide intermediate. This intermediate then reacts with 2-formylbenzoic acid, leading to a cascade of cyclization and dehydration steps to yield the final tetracyclic product. The efficiency and yield of this reaction can be influenced by various factors, including the choice of solvent, temperature, and the presence or absence of a catalyst.

Catalyst-Free Synthesis Protocols for this compound

Notably, the synthesis of the this compound scaffold can be achieved under catalyst-free conditions. researchgate.netresearchgate.net One reported method involves heating the three components—isatoic anhydride, an amine, and 2-formylbenzoic acid—in acetic acid. mdpi.comresearchgate.net This approach offers the advantage of simplicity and avoids the need for potentially toxic or expensive catalysts. Another eco-friendly, catalyst-free method utilizes water as the reaction medium, highlighting a greener approach to the synthesis of these compounds. mdpi.com

A plausible mechanism for the catalyst-free reaction in acetic acid involves the initial formation of a 2-amino-N-alkylbenzamide from the reaction of isatoic anhydride and an amine. researchgate.net This is followed by a reaction with 2-formylbenzoic acid to produce the final isoindoloquinazolinone. researchgate.net

Catalytic Strategies in Multicomponent Reactions Towards this compound

To enhance reaction rates, improve yields, and operate under milder conditions, various catalytic systems have been explored for the synthesis of 6,6a-dihydroisoindolo[2,1-a]quinazoline-5,11-diones. These can be broadly categorized into heterogeneous, homogeneous, organocatalytic, and metal-mediated methods.

Heterogeneous catalysts are favored for their ease of separation from the reaction mixture, potential for recyclability, and often milder reaction conditions. Several solid acid catalysts have proven effective in this MCR.

Silica (B1680970) Sulfuric Acid: This catalyst has been successfully used in the condensation of isatoic anhydride, various amines, and 2-formylbenzoic acid to produce a series of dihydroisoindolo[2,1-a]quinazoline-5,11-dione derivatives. bdpsjournal.org

Wang-OSO3H: A sulfonic acid-functionalized Wang resin has been employed as a recoverable polymeric catalyst for this synthesis in pure water, offering an environmentally friendly approach. aurigeneservices.com This method is amenable to scale-up and can be performed under open air. aurigeneservices.com

Functionalized Nanoporous Silica: Sulfonic acid functionalized nanoporous silica (SBA-Pr-SO3H) serves as an efficient and reusable catalyst for the three-component reaction in ethanol (B145695) under reflux conditions. mdpi.com This method provides high yields and a straightforward workup procedure. mdpi.com

Imidazolium (B1220033) Ionic Liquid Sulfonic Acid Functionalized SBA-15 (ImIL-Sul-SBA-15): This catalyst facilitates the reaction in an ethanol-water mixture at a mild temperature of 50 °C. mdpi.comsemanticscholar.org A key advantage is the simple filtration method to separate both the product and the catalyst, allowing for easy catalyst reuse. semanticscholar.org

Below is a table summarizing the use of various heterogeneous catalysts in the synthesis of this compound derivatives.

CatalystStarting MaterialsSolventKey Advantages
Silica Sulfuric AcidIsatoic anhydride, amines, 2-formylbenzoic acidNot specifiedEffective for synthesizing a range of derivatives. bdpsjournal.org
Wang-OSO3HIsatoic anhydride, amines, 2-formylbenzoic acidWaterGreen conditions, catalyst is recoverable and recyclable, scalable. aurigeneservices.com
SBA-Pr-SO3H2-amino-N-(R)-benzamide derivatives, 2-formylbenzoic acidEthanolHigh yields, reusable catalyst, simple workup. mdpi.com
ImIL-Sul-SBA-15Isatoic anhydride, amines, 2-formylbenzoic acidsEthanol-WaterMild reaction conditions, easy separation and reusability of catalyst. mdpi.comsemanticscholar.org

Homogeneous and organocatalysts offer an alternative approach, often providing high efficiency and selectivity.

Acetic Acid: While also used as a solvent in catalyst-free methods, acetic acid can act as a catalyst in the one-pot synthesis of this compound derivatives, promoting the necessary condensation and cyclization steps. mdpi.comresearchgate.net

Iodine: In an interesting variation, an iodine-catalyzed reaction of N'-aryl-2-aminobenzohydrazides and 2-formylbenzoic acid in an ionic liquid has been used to synthesize 6-(arylamino)-6,6a-dihydroisoindolo[2,1-a]quinazolin-5,11-diones. mdpi.com

The following table provides examples of homogeneous and organocatalytic methods.

CatalystStarting MaterialsSolventReaction Conditions
Acetic AcidIsatoic anhydride, amines, 2-formylbenzoic acidAcetic AcidHeating at 110 °C mdpi.com
IodineN'-aryl-2-aminobenzohydrazides, 2-formylbenzoic acidIonic LiquidNot specified

Transition metal catalysis provides a powerful avenue for the synthesis of quinazoline-containing heterocycles, often through novel reaction pathways.

Palladium-Catalyzed Carbonylative Cyclization: A notable palladium-catalyzed three-component carbonylative cyclization of 2-aminobenzamides with 2-bromobenzaldehydes under an atmospheric pressure of carbon monoxide has been developed. mdpi.comresearchgate.net This method avoids the use of 2-formylbenzoic acid and demonstrates broad substrate scope. mdpi.com

A summary of this metal-catalyzed approach is presented in the table below.

Catalyst SystemStarting MaterialsKey ReagentAdvantage
Palladium2-aminobenzamides, 2-bromobenzaldehydesCarbon MonoxideAvoids the use of 2-formylbenzoic acid, broad substrate scope. mdpi.comresearchgate.net

Green Chemistry Principles Applied to this compound Synthesis

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of complex organic molecules, including this compound, to minimize environmental impact and enhance sustainability. These approaches focus on the use of environmentally benign solvents, alternative energy sources, and catalytic methods to improve reaction efficiency and reduce waste.

Aqueous Media Synthesis

The use of water as a solvent in organic synthesis is a cornerstone of green chemistry, offering advantages such as low cost, non-flammability, and minimal environmental impact. For the synthesis of this compound derivatives, aqueous media has been successfully employed. One notable approach involves a sulphonic acid-functionalized Wang resin (Wang-OSO3H) as a polymeric and recoverable acidic catalyst. researchgate.net This catalyst facilitates the multi-component reaction of isatoic anhydride, 2-formylbenzoic acid, and various amines in pure water, affording the desired products in good to excellent yields (86-94%). researchgate.net This methodology is advantageous as it can be performed under open air and the catalyst can be recovered and recycled multiple times without a significant loss of activity. researchgate.net

Another green approach utilizes a mixture of water and polyethylene (B3416737) glycol 400 (PEG-400) as an efficient solvent system for the synthesis of dihydroisoindolo[2,1-a]quinazoline-5,11-dione derivatives from isatoic anhydride, an amine, and 3-bromoisobenzofuran-1(3H)-one. mdpi.com This metal-free and catalyst-free method provides a short and efficient route to the target compounds. mdpi.com

Table 1: Examples of Aqueous Media Synthesis of this compound Derivatives

ReactantsCatalyst/ConditionsSolventYield (%)Reference
Isatoic anhydride, 2-formylbenzoic acid, aminesWang-OSO3HWater86-94 researchgate.net
Isatoic anhydride, amine, 3-bromoisobenzofuran-1(3H)-oneCatalyst-freeWater/PEG-400 (4:1)Not specified mdpi.com
Microwave and Ultrasonic Irradiation Techniques

Microwave and ultrasonic irradiation are alternative energy sources that can significantly accelerate organic reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. These techniques are considered green as they can reduce energy consumption and minimize the use of solvents.

Microwave irradiation has been effectively used in the synthesis of analogues of this compound. A faster and greener synthesis has been described via a β-cyclodextrin-mediated multi-component reaction of isatoic anhydride, amines, and 2-formylbenzoic acid in water under microwave irradiation. mdpi.com Microwave-assisted protocols have been shown to greatly improve synthetic methods for quinazoline (B50416) synthesis in general, with increased reaction rates and yields. rsc.org For instance, a solvent- and catalyst-free synthesis of dihydroquinazolines from 2-aminobenzophenone (B122507) and aldehydes has been achieved under microwave irradiation, yielding excellent results within minutes. rsc.org

Ultrasonic irradiation is another green and convenient method for the synthesis of various heterocyclic ring systems, offering advantages in terms of yield and reaction time. researchgate.net This technique has been successfully applied to the one-pot synthesis of 3-substituted 6-aryl-dihydroisoindolo[2,1-a]quinazoline-5,11-diones, resulting in good yields. researchgate.net

Table 2: Application of Microwave and Ultrasonic Irradiation in the Synthesis of Quinazoline Derivatives

TechniqueReactantsConditionsAdvantagesReference
Microwave IrradiationIsatoic anhydride, amines, 2-formylbenzoic acidβ-cyclodextrin, waterFaster reaction, greener synthesis mdpi.com
Microwave Irradiation2-aminobenzophenone, aldehydesSolvent- and catalyst-free, ureaSimple, clean, excellent yields in minutes rsc.org
Ultrasonic IrradiationIsatoic anhydride, amines, 2-formylbenzoic acidOne-potGood yields, shorter reaction time researchgate.net
Deep Eutectic Solvents in this compound Formation

Deep eutectic solvents (DES) are emerging as green and sustainable alternatives to traditional organic solvents. They are typically formed by mixing a hydrogen bond donor and a hydrogen bond acceptor, resulting in a mixture with a lower melting point than the individual components. DES offer advantages such as low volatility, high thermal stability, and recyclability.

In the context of isoindolo[2,1-a]quinolin-11-one synthesis, a related core structure, a one-pot multicomponent Povarov reaction has been successfully carried out in a deep eutectic solvent. nih.gov This reaction, involving anilines, alkenes, and 2-formylbenzoic acid, was evaluated with different eutectic solvents bearing Lewis or Brønsted acids. The eutectic mixture of choline (B1196258) chloride and zinc chloride (ChCl/ZnCl2) in a 1:2 ratio was found to be the most effective, affording the target compound in a 77% isolated yield. nih.gov This methodology features mild reaction conditions, short reaction times, a simple work-up, and the ability to reuse the solvent for multiple cycles without a significant decrease in catalytic activity. nih.gov

Stepwise Synthesis and Cyclization Strategies for the Dihydroisoindoloquinazoline Core

While one-pot multi-component reactions offer efficiency, stepwise synthesis provides greater control over the reaction pathway and allows for the isolation and purification of intermediates, which can be crucial for achieving high purity and for the synthesis of complex derivatives. The formation of the this compound core relies on effective cyclization strategies.

A common stepwise approach begins with the synthesis of 2-amino-N-substituted-benzamides. These intermediates can be prepared by the ring-opening of isatoic anhydride upon heating with various amines. researchgate.net The resulting 2-amino-N-alkylbenzamides can then be reacted with 2-formylbenzoic acid to produce the target isoindoloquinazolinones. researchgate.net An efficient and facile method for the synthesis of this compound derivatives involves a three-component reaction of these 2-amino-N-(R)-benzamide derivatives with 2-formylbenzoic acid using sulfonic acid functionalized nanoporous silica as a catalyst in ethanol under reflux.

Several cyclization strategies have been developed to construct the dihydroisoindoloquinazoline core:

Catalyst-Free Cyclization in Acetic Acid: A simple and efficient procedure involves heating the reactants (isatoic anhydride, amines, and 2-formylbenzoic acid) in acetic acid at 110 °C. mdpi.com This catalyst-free method is versatile and relies on the ready availability of starting materials. researchgate.net The reaction is believed to proceed through three consecutive steps, with acetic acid catalyzing the initial condensation and subsequent loss of carbon dioxide. researchgate.net

Palladium-Catalyzed Carbonylative Cyclization: An alternative approach that avoids the use of 2-formylbenzoic acid is a palladium-catalyzed three-component carbonylative cyclization. This reaction involves 2-aminobenzamides, 2-bromobenzaldehydes, and carbon monoxide at atmospheric pressure to yield dihydroisoindolo[2,1-a]quinazolin-5,11-diones. mdpi.comresearchgate.net

Aza-Prins Type Cyclization: A novel aza-Prins type cyclization reaction involving N-acyliminium ions and amides has been reported for the synthesis of the this compound core in excellent yields. researchgate.net This strategy is advantageous due to the use of inexpensive reagents, mild reaction conditions, and a metal-free approach. researchgate.net

Optimization of Reaction Conditions for Yield and Selectivity of this compound Derivatives

Optimizing reaction conditions such as catalyst, solvent, and temperature is crucial for maximizing the yield and selectivity of the desired this compound derivatives.

Catalyst Selection: The choice of catalyst can significantly influence the reaction outcome. For the three-component synthesis of this compound derivatives from 2-amino-N-(R)-benzamide derivatives and 2-formylbenzoic acid, sulfonic acid functionalized nanoporous silica has proven to be an efficient and reusable catalyst. In a different synthetic route, the use of a choline chloride/zinc chloride eutectic mixture as both a solvent and catalyst in a Povarov reaction to form a related isoindolo[2,1-a]quinolin-11-one core demonstrated high diastereoselectivity and good yields. nih.gov

Solvent Effects: The solvent plays a critical role in the reaction. In the catalyst-free synthesis of 6,6a-dihydroisoindolo[2,1-a]quinazoline-5,11-diones, acetic acid was found to be an effective solvent, promoting the cyclization process. researchgate.net The use of binary solvent systems such as acetonitrile-acetic acid and DMF-acetic acid was found to be unsuccessful. researchgate.net For the synthesis of related dihydroisoindolo[2,1-a]quinolin-11-ones, various solvents were screened, and it was found that they had no significant influence on the reaction yields in that particular reaction. nih.gov

Temperature and Reactant Stoichiometry: Temperature is a key parameter affecting reaction rates and yields. In the catalyst-free synthesis in acetic acid, a temperature of 110 °C was employed. mdpi.com In the synthesis of dihydroisoindolo[2,1-a]quinolin-11-ones, it was observed that increasing the equivalents of the dienophile (isoprene) from one to three significantly increased the reaction yield up to 80%. nih.gov

Table 3: Optimization of Reaction Conditions for the Synthesis of Dihydroisoindolo[2,1-a]quinazoline Derivatives

ReactionCatalystSolventTemperature (°C)Key FindingReference
2-amino-N-(R)-benzamide + 2-formylbenzoic acidSulfonic acid functionalized nanoporous silicaEthanolRefluxHigh yield, reusable catalyst
Anilines + alkenes + 2-formylbenzoic acidChCl/ZnCl2 (1/2)ChCl/ZnCl2Room Temperature77% yield, high diastereoselectivity nih.gov
Isatoic anhydride + amines + 2-formylbenzoic acidNoneAcetic Acid110Acetic acid is an effective solvent for cyclization mdpi.comresearchgate.net
Anilines + phthalic aldehyde + isoprene (B109036)BF3·OEt2AcetonitrileRoom TemperatureIncreasing isoprene equivalents to 3 increased yield to 80% nih.gov

Scale-Up Synthesis Considerations for this compound Analogues

The transition from laboratory-scale synthesis to large-scale industrial production presents several challenges for complex heterocyclic compounds like this compound analogues. Key considerations include the cost and availability of starting materials, reaction efficiency, purification methods, and adherence to safety and environmental regulations.

One of the significant advantages of certain green chemistry approaches is their amenability to scale-up. For instance, the synthesis of isoindolo[2,1-a]quinazoline-5,11-dione derivatives using a sulphonic acid-functionalized Wang resin as a catalyst in water is considered suitable for scale-up. researchgate.net The primary reason is the ease of recovery and reusability of the catalyst, which simplifies the purification process and reduces waste, making the process more economically viable on a larger scale. researchgate.net

However, scaling up reactions can introduce new challenges. For example, ensuring efficient mixing and heat transfer in large reactors can be difficult, potentially affecting reaction times and yields. The purification of the final product on a large scale may require the development of robust crystallization or alternative purification techniques to avoid costly and time-consuming chromatography. Furthermore, the safety aspects of handling large quantities of reagents and solvents must be carefully evaluated and managed.

For methodologies that are not inherently "green," significant process optimization is required for scale-up. This may involve replacing hazardous solvents with safer alternatives, minimizing the number of synthetic steps, and developing efficient work-up procedures to reduce waste generation. The development of continuous flow processes, where reagents are mixed and reacted in a continuous stream, can also offer advantages for the scale-up of such syntheses by providing better control over reaction parameters and improving safety.

Elucidation of Reaction Mechanisms in the Formation of 6,6a Dihydroisoindolo 2,1 a Quinazoline 5,11 Dione

Proposed Mechanisms for Multicomponent Cyclization Reactions of 6,6a-Dihydroisoindolo[2,1-a]quinazoline-5,11-diones

The formation of the 6,6a-dihydroisoindolo[2,1-a]quinazoline-5,11-dione core is typically achieved via a three-component reaction involving isatoic anhydride (B1165640), an amine, and 2-formylbenzoic acid. libretexts.org The reaction proceeds through a series of sequential steps, and several plausible mechanisms have been proposed, often involving key intermediates like N-acyliminium ions.

One widely accepted mechanism begins with the reaction of isatoic anhydride and an amine (aliphatic or aromatic), which upon heating, opens the anhydride ring to form a 2-aminobenzamide (B116534) derivative. This intermediate then reacts with 2-formylbenzoic acid. The subsequent steps involve the formation of a crucial N-acyliminium ion intermediate. bac-lac.gc.ca This electrophilic cation is central to the formation of the new heterocyclic rings.

A detailed mechanistic proposal for a related Povarov-type reaction to form dihydroisoindolo[2,1-a]quinolin-11-ones offers significant insight. masterorganicchemistry.comnih.gov This reaction starts with the formation of a 3-hydroxy-isoindolinone intermediate from the condensation of an aniline (B41778) and 2-formylbenzoic acid. nih.gov This intermediate undergoes de-hydroxylation, mediated by a catalyst, to form a reactive N-acyliminium cation. This cation then acts as an electrophile in a cycloaddition reaction with a dienophile. masterorganicchemistry.com In the context of this compound synthesis, the intramolecular cyclization of the intermediate formed from the three components is the key step. The process can be envisioned as an initial condensation followed by an intramolecular cyclization cascade. libretexts.org

The reaction pathway can be summarized in the following key transformations:

Ring-opening of Isatoic Anhydride: The amine nucleophilically attacks the isatoic anhydride, leading to the formation of a 2-amino-N-substituted-benzamide.

Condensation: The newly formed benzamide (B126) derivative reacts with 2-formylbenzoic acid.

Cyclization and Dehydration: An intramolecular cyclization occurs, which is often acid-catalyzed, leading to the formation of the tetracyclic dihydroisoindolo[2,1-a]quinazoline-5,11-dione skeleton after a dehydration step.

Alternative pathways, such as intramolecular Diels-Alder reactions, have also been reported for the synthesis of similar isoindolo[2,1-a]quinoline structures, highlighting the versatility of cycloaddition strategies in constructing this heterocyclic system. researchgate.net

Mechanistic Role of Catalysts and Solvent Systems in Dihydroisoindoloquinazoline Synthesis

Catalysts and solvents play a pivotal mechanistic role by facilitating key steps in the reaction cascade, primarily the formation of the critical N-acyliminium ion intermediate and promoting the subsequent cyclization. nih.govresearchgate.net

Catalysts:

Lewis and Brønsted Acids: Catalysts like zinc chloride (ZnCl₂) act as Lewis acids, coordinating to the hydroxyl group of the 3-hydroxy-isoindolinone intermediate to facilitate its elimination as a water molecule. nih.gov This de-hydroxylation step is crucial for generating the electrophilic N-acyliminium cation. nih.govresearchgate.net Similarly, Brønsted acids can protonate the hydroxyl group, turning it into a good leaving group.

Solid-Supported Acid Catalysts: To enhance the environmental friendliness and reusability of the catalyst, various solid-supported acids have been employed. Sulfonic acid-functionalized nanoporous silica (B1680970) (SBA-Pr-SO₃H) and imidazolium (B1220033) ionic liquid sulfonic acid functionalized SBA-15 have been used effectively. libretexts.org These heterogeneous catalysts provide acidic sites that promote the reaction under milder conditions and allow for easy separation from the reaction mixture. libretexts.org Polymeric resins like sulphonic acid-functionalized Wang resin (Wang-OSO₃H) have also been shown to be efficient and recyclable catalysts for this synthesis, particularly in green solvents like water. libretexts.org

Iodine: Molecular iodine has been used as a mild Lewis acid catalyst in ionic liquids for the synthesis of related derivatives, demonstrating its utility in promoting the cyclization. libretexts.org

Solvent Systems:

Eutectic Solvents: Deep eutectic solvents (DES), such as a mixture of choline (B1196258) chloride and zinc chloride (ChCl/ZnCl₂), have been shown to act as both the solvent and the catalyst. nih.gov The Lewis acidic nature of the ZnCl₂ in the mixture facilitates the formation of the N-acyliminium ion, while the eutectic mixture as a whole provides the reaction medium. nih.govnih.gov

Acetic Acid: In some procedures, acetic acid is used as a solvent under catalyst-free conditions. libretexts.org In this role, acetic acid can act as a protic solvent and a mild Brønsted acid catalyst, protonating intermediates to facilitate condensation and dehydration steps.

Green Solvents: Water and mixtures of ethanol (B145695) and water have been utilized as environmentally benign solvents, often in conjunction with solid-supported or water-tolerant catalysts. libretexts.orglibretexts.org

The choice of catalyst and solvent system directly influences reaction rates and yields by modulating the stability and reactivity of the key intermediates involved in the cyclization process.

Catalyst SystemSolventMechanistic Role
Choline Chloride/Zinc Chloride (ChCl/ZnCl₂)Eutectic SolventActs as both solvent and Lewis acid catalyst to promote N-acyliminium ion formation. nih.gov
Sulfonic acid-functionalized nanoporous silica (SBA-Pr-SO₃H)EthanolHeterogeneous Brønsted acid catalyst promoting condensation and cyclization. libretexts.org
Imidazolium ionic liquid sulfonic acid functionalized SBA-15Ethanol/WaterProvides reusable solid acid sites for catalysis in a green solvent system. libretexts.org
Wang-OSO₃HWaterPolymeric, recoverable Brønsted acid catalyst for synthesis in an aqueous medium. libretexts.org
NoneAcetic AcidSolvent acts as a mild Brønsted acid to facilitate the reaction. libretexts.org

Identification and Characterization of Reaction Intermediates

The direct identification and characterization of transient intermediates are fundamental to confirming a proposed reaction mechanism. In the multicomponent synthesis of related isoindoloquinolines, a key reaction intermediate has been successfully isolated and characterized. nih.gov

In a study investigating the Povarov reaction between anilines and 2-formylbenzoic acid in a deep eutectic solvent, the proposed 3-hydroxy-isoindolinone intermediate was isolated. nih.gov When p-toluidine (B81030) and 2-formylbenzoic acid were reacted under the optimized conditions but in the absence of the third component (the alkene), the 3-hydroxy-isoindolinone was obtained in a 66% yield. nih.gov

To confirm its role as a true intermediate on the reaction pathway, this isolated compound was then subjected to the reaction conditions in the presence of the alkene component (trans-anethole) and the eutectic mixture. The reaction proceeded to yield the final isoindoloquinoline product in high yield (87%). nih.gov This experiment provides strong evidence that the formation of the 3-hydroxy-isoindolinone is a key step, which then undergoes a catalyst-mediated dehydration to form the reactive N-acyliminium species that drives the subsequent cycloaddition. nih.gov This observation supports a stepwise mechanism over a concerted one for this class of multicomponent reactions.

Kinetic and Thermodynamic Aspects of this compound Formation

A detailed analysis of the kinetic and thermodynamic parameters for the formation of this compound is not extensively documented in the scientific literature. However, the general principles of kinetic and thermodynamic control are fundamental to understanding the outcomes of chemical reactions with competing pathways.

In a chemical reaction that can produce two or more different products, the product distribution can be governed by either kinetic or thermodynamic control. wikipedia.org

Kinetic Control: At lower temperatures or shorter reaction times, the major product is the one that is formed fastest. This "kinetic product" is formed via the pathway with the lowest activation energy. youtube.com

Thermodynamic Control: At higher temperatures or with longer reaction times, the reaction may become reversible. Under these conditions, an equilibrium can be established, and the major product will be the most stable one. This "thermodynamic product" has the lowest Gibbs free energy. masterorganicchemistry.com

Structural Diversification and Chemical Transformations of 6,6a Dihydroisoindolo 2,1 a Quinazoline 5,11 Dione Derivatives

Rational Design of Substituents for Scaffold Modification

The modification of the 6,6a-dihydroisoindolo[2,1-a]quinazoline-5,11-dione scaffold is often guided by the goal of exploring and enhancing its biological potential, such as antitumor or antiviral activities. nih.govbdpsjournal.org The rational design involves the strategic introduction of various functional groups onto the core structure to modulate its physicochemical and pharmacological properties.

A primary strategy involves the use of multi-component reactions (MCRs) where precursors bearing desired substituents are assembled to create a library of derivatives. mdpi.com For instance, the reaction of isatoic anhydride (B1165640), 2-formylbenzoic acid, and various primary amines (both aliphatic and aromatic) allows for the introduction of a wide range of substituents at the 6-position of the final molecule. mdpi.comresearchgate.net The choice of amine is a key design element; using more nucleophilic aliphatic amines can lead to higher yields compared to aromatic amines. mdpi.com

Researchers have designed derivatives by incorporating specific pharmacophore groups. For example, in the synthesis of related isoindolo[2,1-a]quinolin-11-ones, fragments like the 4-hydroxy-3-methoxyphenyl group (from isoeugenol) and the 4-methoxyphenyl (B3050149) moiety (from anethole) have been integrated into the final structure. nih.gov Similarly, for the quinazolinedione scaffold, amines bearing halogen atoms (e.g., fluorine, chlorine) or methyl groups have been used to synthesize derivatives like 6-(2,4-difluorophenyl)-6,6a-dihydroisoindolo[2,1-a]quinazoline-5,11-dione and 6-(3-chloro-2-methylphenyl)-6,6a-dihydroisoindolo[2,1-a]quinazoline-5,11-dione, which were subsequently evaluated for biological activity against the Hepatitis B virus. bdpsjournal.orgresearchgate.net The design principle is to systematically alter the electronic and steric properties of the molecule to probe structure-activity relationships.

Derivatization at Core and Peripheral Positions of the this compound Moiety

Derivatization of the this compound moiety is achieved predominantly through synthetic strategies that build the heterocyclic system from functionalized precursors. The most versatile and commonly employed method is a three-component reaction. mdpi.com

This one-pot synthesis involves the condensation of:

Isatoic anhydride or a substituted analogue, which forms one of the quinazoline (B50416) rings.

A primary amine (R-NH2) , which introduces the substituent at the C-6 position.

2-Formylbenzoic acid , which provides the isoindolinone part of the structure.

This reaction can be performed under various conditions, including heating in acetic acid, using sulfonic acid functionalized catalysts, or employing green chemistry approaches like microwave irradiation in water. mdpi.comresearchgate.netresearchgate.net The versatility of this method lies in the wide array of commercially available primary amines, allowing for significant diversity at the peripheral C-6 position. Both aliphatic and aromatic amines can be used, leading to a broad scope of derivatives. mdpi.comresearchgate.net

The table below summarizes the synthesis of various derivatives using this three-component strategy.

EntryAmine PrecursorResulting C-6 SubstituentCatalyst/SolventReference
1Aliphatic amines (e.g., methylamine, ethylamine)Alkyl groupsAcetic Acid mdpi.com
2Aromatic amines (e.g., aniline (B41778), toluidine)Aryl groupsAcetic Acid researchgate.net
32,4-Difluoroaniline2,4-DifluorophenylNot specified bdpsjournal.org
43-Chloro-2-methylaniline3-Chloro-2-methylphenylNot specified bdpsjournal.org
5Various aminesVarious R groupsSulfonic acid functionalized nanoporous silica (B1680970) / Ethanol (B145695) mdpi.com
6Various aminesVarious R groupsImidazolium (B1220033) ionic liquid sulfonic acid functionalized SBA-15 / Ethanol:Water semanticscholar.org

Functional Group Interconversions and Further Modifications (e.g., Carbonyl Reductions)

While most research focuses on building diversity through precursor modification, some studies report on functional group transformations within related isoindolinone systems, indicating potential pathways for modifying the this compound core. A notable transformation is the reduction of a carbonyl group.

In the synthesis of closely related 6,6a-dihydroisoindolo[2,1-a]quinolin-11(5H)-ones, a key step involves the reduction of a ketone to a secondary alcohol. bac-lac.gc.ca Specifically, 3-substituted-(2-oxo)-2-arylisoindolin-1-one precursors were treated with sodium borohydride (B1222165) (NaBH4) to afford the corresponding 3-substituted-(2-hydroxy)-2-arylisoindolin-1-ones in excellent yields (60-99%). bac-lac.gc.ca The success of this reduction was confirmed by spectroscopic analysis, which showed the disappearance of the keto-carbonyl signal in the 13C NMR spectrum and the appearance of a new doublet for the HO-CH proton in the 1H NMR spectrum. bac-lac.gc.ca This reaction tolerated both electron-donating and electron-withdrawing groups on the aromatic rings. bac-lac.gc.ca

Although this example pertains to a precursor molecule before the final cyclization, it demonstrates the chemical feasibility of reducing a carbonyl group within this family of heterocyclic compounds. Such a reduction on the C-5 or C-11 carbonyl of the this compound system would provide access to hydroxylated derivatives, further expanding the structural diversity and introducing new hydrogen-bonding capabilities to the molecule.

Regioselectivity and Stereoselectivity in Derivatization Reactions of this compound Analogues

The synthesis of this compound and its analogues involves significant considerations of regioselectivity and stereoselectivity. The three-component synthesis from isatoic anhydride, an amine, and 2-formylbenzoic acid is inherently regioselective, with the components predictably assembling to form the desired fused ring system. semanticscholar.org A plausible mechanism involves the initial reaction between the amine and isatoic anhydride, followed by reaction with 2-formylbenzoic acid and subsequent intramolecular cyclization and dehydration steps to yield the final product. researchgate.netsemanticscholar.org

Stereoselectivity is a key issue due to the presence of a stereocenter at the C-6a position. In many reported syntheses of 6,6a-dihydroisoindolo[2,1-a]quinazoline-5,11-diones, the products are obtained and isolated as racemates. mdpi.com

Investigation of in Vitro Biological Activities of 6,6a Dihydroisoindolo 2,1 a Quinazoline 5,11 Dione and Its Analogues

Antineoplastic and Antiproliferative Potency of Dihydroisoindoloquinazolinediones

Derivatives of the quinazolinone core structure are recognized for their potential as anticancer agents, demonstrating cytotoxic effects against a variety of malignancies, including breast, lung, and prostate cancers. mdpi.comnih.gov The exploration of dihydroisoindoloquinazolinediones and their structural analogues has revealed promising antiproliferative activities across diverse human cancer cell lines.

The cytotoxic potential of dihydroisoindoloquinazolinedione analogues has been evaluated against a panel of human cancer cell lines, revealing significant and often selective activity.

A study investigating a series of 5-aryl-dihydroisoindolo[2,1-a]quinolin-11-ones, which are structurally related to the target compound, identified a particularly potent derivative. nih.gov This lead compound demonstrated high cytotoxicity with nanomolar to low micromolar efficacy against breast (MCF-7, SKBR3), prostate (PC3), and cervical (HeLa) cancer cell lines. nih.gov Specifically, the IC50 values were recorded as 310 nM for MCF-7, 1434 nM for SKBR3, 210 nM for PC3, and a notable 79 nM for HeLa cells. nih.gov

Other related quinazolinone derivatives have also shown broad-spectrum cytotoxic activity. rsc.org For instance, various 2,3-dihydroquinazolin-4(1H)-ones and quinazolin-4(3H)-ones exhibited sub-micromolar growth inhibition against cell lines including MCF-7 (breast), Du145 (prostate), HT29 (colon), A2780 (ovarian), and H460 (lung). rsc.org Further studies on different sets of quinazolinone derivatives have confirmed their cytotoxic effects against prostate cancer cell lines PC3 and DU-145, and breast cancer line MCF-7. semanticscholar.org

Table 1: Cytotoxic Activity of Dihydroisoindolo[2,1-a]quinazoline Analogue (Compound 4h) Against Various Cancer Cell Lines

Cell Line Cancer Type IC50 (nM)
HeLa Cervical Cancer 79
PC3 Prostate Cancer 210
MCF-7 Breast Cancer 310
SKBR3 Breast Cancer 1434

Data sourced from a study on 5-aryl-dihydroisoindolo[2,1-a]quinolin-11-ones. nih.gov

Research into the mechanisms underlying the anticancer effects of quinazolinone-based compounds points towards the induction of programmed cell death (apoptosis) and interference with the normal progression of the cell cycle. mdpi.com

Apoptosis Induction: Certain quinazolinone derivatives have been shown to trigger apoptosis in cancer cells. mdpi.com For example, a study on pyrido[2,1-b] quinazoline (B50416) analogues, which share a fused heterocyclic system, demonstrated that the most potent compound could induce apoptosis in A549 lung cancer cells. waocp.org This was confirmed through observation of morphological changes and the use of specific staining techniques like Acridine orange/ethidium bromide (AO/EB) and DAPI. waocp.org

Cell Cycle Modulation: The antiproliferative activity of these compounds is also linked to their ability to cause cell cycle arrest, thereby preventing cancer cells from dividing and proliferating. mdpi.com Some novel 3-methylquinazolinone derivatives were found to induce G2/M phase cell cycle arrest in A549 cells. mdpi.com In contrast, a different analogue, a pyrido[2,1-b] quinazoline derivative, was observed to arrest A549 cells at the G0/G1 phase of the cell cycle. waocp.org

The anticancer activity of dihydroisoindoloquinazolinediones and their analogues can be attributed to their interaction with specific molecular targets that are crucial for the growth and survival of cancer cells.

Topoisomerases: Isoindolo[2,1-a]quinolines have been identified as potent inhibitors of Topoisomerase II (Topo II), an essential enzyme involved in managing DNA topology during replication and transcription. nih.gov By inhibiting this enzyme, these compounds can introduce DNA damage and ultimately trigger cell death in cancer cells. nih.gov

Tubulin Polymerization: The microtubule network, formed by the polymerization of tubulin, is a critical component of the cellular cytoskeleton and the mitotic spindle, making it a key target for anticancer drugs. rsc.orgnih.gov Studies on 5,6-dihydroindolo[2,1-alpha]isoquinoline derivatives revealed that they inhibit tubulin polymerization. nih.gov These compounds appear to exert their effect by binding to the colchicine-binding site on tubulin. nih.gov Similarly, certain 2,3-dihydroquinazolin-4(1H)-ones demonstrated complete inhibition of tubulin polymerization, with molecular modeling suggesting interactions within the same colchicine (B1669291) binding pocket. rsc.org

Kinases: Protein kinases are fundamental regulators of cellular signaling pathways, and their dysregulation is a common feature of many cancers. Quinazolinone derivatives have been investigated as kinase inhibitors. mdpi.comwaocp.org Molecular docking studies have predicted that certain pyrido[2,1-b] quinazoline analogues can bind effectively to the EGFR kinase domain. waocp.org Other research has also focused on the design of quinazolinone derivatives targeting the epidermal growth factor receptor tyrosine kinase (EGFR-TK). mdpi.com

Anti-inflammatory and Immunomodulatory Effects

Beyond their anticancer properties, the 6,6a-dihydroisoindolo[2,1-a]quinazoline-5,11-dione scaffold and its analogues have demonstrated significant potential as anti-inflammatory and immunomodulatory agents. This activity is primarily linked to their ability to inhibit key mediators of the inflammatory response.

Tumor Necrosis Factor-alpha (TNF-α) is a pro-inflammatory cytokine that plays a central role in systemic inflammation. The direct inhibition of TNF-α by small molecules is a sought-after therapeutic strategy.

A study dedicated to the synthesis of 6,6a-dihydroisoindolo[2,1-a]quinazoline-5,11-diones identified these compounds as novel and potent inhibitors of TNF-α in vitro. researchgate.net This finding is significant as it represents a less common mechanism of TNF-α inhibition by small molecules, contrasting with the more prevalent antibody-based therapies. researchgate.net Additionally, other quinazoline analogues, such as certain 6-fluoroquinazolines, have been synthesized and evaluated for their ability to inhibit TNF-α production, with some derivatives showing potent activity. nih.gov

Phosphodiesterases (PDEs) are enzymes that regulate intracellular signaling by degrading cyclic nucleotides like cAMP. Inhibitors of specific PDE families, such as PDE4 and PDE7, are known to have anti-inflammatory effects.

The design of the TNF-α inhibitory this compound scaffold was conceptually derived from Nitraquazone, a known PDE-4 inhibitor. researchgate.net This design strategy was part of an effort to develop novel anti-inflammatory agents that could potentially inhibit both PDE-4 and TNF-α. researchgate.net Furthermore, the broader class of quinazoline derivatives has been explored for its PDE-inhibiting capabilities, with several compounds identified as inhibitors of PDE7A. researchgate.netfrontiersin.org Inhibitors of PDE7A are considered promising targets for developing anti-inflammatory therapies with potentially minimal side effects. frontiersin.org

Antimicrobial Efficacy

Comprehensive searches of available scientific literature did not yield specific data regarding the antimicrobial efficacy of this compound or its direct analogues.

There is no specific information available in the reviewed literature concerning the antibacterial activity of this compound and its derivatives against common Gram-positive and Gram-negative bacteria.

There is no specific information available in the reviewed literature regarding the antifungal properties of this compound and its analogues.

Antiviral Properties (e.g., Hepatitis B Virus (HBV) Inhibition including HBsAg secretion, HBeAg secretion, and HBV DNA replication)

Derivatives of this compound have been identified as potent inhibitors of Hepatitis B Virus (HBV). Research indicates that these compounds function as inhibitors of HBV capsid assembly. mdpi.com A study involving a series of synthesized analogues (designated 4a-4m) demonstrated significant anti-HBV activity. mdpi.com

The investigation evaluated the compounds' ability to inhibit the secretion of HBV surface antigen (HBsAg) and HBV e-antigen (HBeAg), as well as their capacity to suppress the replication of HBV DNA. The majority of the synthesized compounds were found to inhibit the expression of these viral antigens at low concentrations. mdpi.com

Five specific derivatives showed particularly potent inhibition of HBV DNA replication at submicromolar levels. mdpi.com The inhibitory concentrations (IC₅₀) for these compounds were determined, with compound 4a being the most active when compared against the reference drug lamivudine. mdpi.com The anti-HBV activity was noted to be dependent on the nature of the substituent on the dihydroisoindolo[2,1-a]quinazoline-5,11-dione structure.

Table 1: Inhibition of HBV DNA Replication by this compound Analogues

Compound ID IC₅₀ (µM)
4a 4.13
4b 13.6
4c 12.6
4f 22.3
4m 8.4

Data sourced from Zhang et al., 2015.

Other Emerging Biological Activities (e.g., Algaecidal activity)

Research has also explored other potential biological applications for this class of compounds. Notably, certain derivatives of the core structure, specifically 6a-hydroxy-9-nitro-6,6a-dihydro-isoindolo[2,1-a]quinazoline-5,11-dione derivatives, have been synthesized and investigated for their potential use as algaecides. This suggests an emerging area of research for this chemical scaffold in environmental applications, such as the refinement of wastewater.

Structure Activity Relationship Sar Studies for 6,6a Dihydroisoindolo 2,1 a Quinazoline 5,11 Dione Analogues

Correlating Substituent Effects with Biological Potency of 6,6a-Dihydroisoindolo[2,1-a]quinazoline-5,11-diones

A key area of investigation for this class of compounds has been their potential as inhibitors of the Hepatitis B Virus (HBV). A study involving a series of 6,6a-dihydroisoindolo[2,1-a]quinazoline-5,11-dione derivatives (referred to as DIQ compounds) identified them as potent inhibitors of HBV capsid assembly. bdpsjournal.orgbanglajol.info The anti-HBV activity was found to be highly dependent on the nature, size, and length of the substituent at the 6-position of the quinazoline (B50416) ring. bdpsjournal.org

The research highlighted that compounds with electron-withdrawing groups, such as fluorine or chlorine, on a phenyl ring at the 6-position exhibited significant anti-HBV activity. bdpsjournal.org For instance, compound 4a , which has a 2,4-difluorophenyl substituent, was the most active in the series, showing potent inhibition of HBV DNA replication with an IC₅₀ value of 4.13 µM. bdpsjournal.orgresearchgate.net This compound was also effective at inhibiting HBsAg and HBeAg secretion. bdpsjournal.org Other compounds with halogenated phenyl groups, such as 4b (3-chloro-2-methylphenyl) and 4c (2,4-dichlorophenyl), also demonstrated notable inhibition of HBV DNA replication. bdpsjournal.org

Conversely, replacing the aryl group with simple alkyl or cycloalkyl groups did not enhance the activity. Substitution with a cyclohexane (B81311) group (4i ) had no significant effect on anti-HBV activity, and replacing alkyl attachments with benzylic groups (4j to 4l ) did not lead to any improvement. bdpsjournal.org This suggests that an aromatic or heteroaromatic ring at this position is favorable for activity. The compound with a thiophene (B33073) ring (4m ) also showed good activity, with an IC₅₀ of 8.4 µM, reinforcing the importance of an aromatic system at this position. bdpsjournal.org

These findings clearly indicate that the electronic properties and steric profile of the substituent at the 6-position are critical determinants of the biological potency of these compounds against HBV. bdpsjournal.orgresearchgate.net

Table 1: Anti-HBV Activity of this compound Analogues Data sourced from Zhang et al., 2015. bdpsjournal.orgresearchgate.net

Compound R-Group (Substituent at 6-position) IC₅₀ (µM) for HBV DNA Replication
4a 2,4-difluorophenyl 4.13
4b 3-chloro-2-methylphenyl 13.6
4c 2,4-dichlorophenyl 12.6
4f 2-fluorophenyl 22.3
4m Thiophen-2-yl 8.4

In another context, isoindoloquinazolinones have been evaluated for their antiproliferative activity in acute lymphoblastic leukemia (ALL) cells. nih.gov While detailed SAR was not the primary focus, the study showed that certain derivatives exhibited anti-leukemic potential, reducing the metabolic activity of B-ALL cell lines by over 50%. nih.gov This indicates that the biological applications of this scaffold may extend beyond antiviral activity, and further SAR studies in oncology are warranted.

Pharmacophore Identification and Lead Optimization within the Dihydroisoindoloquinazoline Series

Pharmacophore modeling is a powerful computational tool used to define the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. dovepress.com Based on the SAR data for the anti-HBV activity of the dihydroisoindoloquinazoline series, a preliminary pharmacophore can be hypothesized. Key features would likely include:

A central, rigid heterocyclic core responsible for the correct spatial orientation of the substituents.

A hydrogen bond acceptor feature associated with the dione-oxygens.

A critical aromatic/hydrophobic region corresponding to the substituent at the 6-position. The superior activity of compounds with substituted phenyl rings suggests this feature is crucial for binding to the biological target. bdpsjournal.org

Lead optimization is the process of modifying a biologically active compound (a "lead") to improve its potency, selectivity, and pharmacokinetic properties. The SAR findings provide a clear direction for the lead optimization of the dihydroisoindoloquinazoline scaffold as an anti-HBV agent. bdpsjournal.org

With compound 4a (6-(2,4-difluorophenyl)-6,6a-dihydroisoindolo[2,1-a]quinazoline-5,11-dione) as a lead compound (IC₅₀ = 4.13 µM), optimization strategies could involve:

Systematic Exploration of the Aryl Group: Further modifications of the phenyl ring at the 6-position could be explored. This includes testing a wider range of electron-withdrawing and electron-donating groups at various positions (ortho, meta, para) to fine-tune electronic properties and probe for additional interactions within the binding site.

Bioisosteric Replacement: The phenyl ring could be replaced with other aromatic heterocycles beyond thiophene (e.g., furan, pyridine, thiazole) to explore different hydrogen bonding capabilities and steric profiles.

Modification of the Quinazoline Core: While the initial study focused on the 6-position, substitutions on the quinazoline or isoindolone rings could be investigated to improve properties like solubility or to identify secondary binding interactions.

This rational, SAR-guided approach allows for the focused design of new analogues with a higher probability of improved therapeutic potential. dovepress.comproceedings.science

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predicting Activity

Quantitative Structure-Activity Relationship (QSAR) modeling seeks to establish a mathematical correlation between the chemical properties of a series of compounds and their biological activities. By encoding structural features into numerical descriptors (e.g., electronic, steric, and hydrophobic parameters), QSAR models can predict the activity of novel, unsynthesized compounds, thereby prioritizing synthetic efforts. nih.gov

While specific QSAR studies for the this compound series are not extensively reported, QSAR analyses on related quinazoline and isoquinoline (B145761) derivatives have demonstrated the utility of this approach. nih.govjapsonline.com For instance, a QSAR study on quinazoline-containing hydroxamic acids as histone deacetylase 6 (HDAC6) inhibitors successfully used molecular descriptors to build predictive models for virtual screening. nih.gov Similarly, a study on isoquinoline derivatives as AKR1C3 inhibitors used molecular modeling and MoRSE descriptors to reveal key structure-bioactivity relationships. japsonline.com

For the dihydroisoindoloquinazoline series, a QSAR model could be developed using the existing anti-HBV data. bdpsjournal.org The model would likely incorporate descriptors such as:

Electronic Descriptors: Hammett constants (σ) or calculated atomic charges for the substituents on the 6-aryl ring to quantify the effect of electron-withdrawing/donating groups.

Steric Descriptors: Taft steric parameters (Es) or molar refractivity (MR) to model the influence of the substituent's size and shape.

Hydrophobic Descriptors: The partition coefficient (logP) or specific hydrophobic field parameters to account for lipophilic interactions.

A robust QSAR model would enable the in silico screening of a virtual library of dihydroisoindoloquinazoline derivatives, allowing researchers to predict their anti-HBV potency before undertaking costly and time-consuming synthesis. nih.govsapub.org

Conformation-Activity Relationships of Isoindoloquinazoline Derivatives

The stereochemistry at the 6 and 6a positions creates a specific 3D arrangement. The SAR data for anti-HBV agents suggests that the spatial disposition of the 6-aryl group is critical. bdpsjournal.org The improved potency observed with planar aromatic systems (phenyl, thiophenyl) over bulky, non-planar groups (cyclohexane) indicates that the binding pocket may be sterically constrained or that a specific π-π stacking interaction is involved. bdpsjournal.org

Furthermore, the substitution pattern on the aryl ring itself can affect its preferred orientation (conformation) relative to the main quinazoline scaffold due to steric hindrance. For example, an ortho-substituent on the phenyl ring, as seen in compounds 4b , 4c , and 4f , will force the ring to twist out of planarity with the rest of the molecule to a certain degree. This twist angle becomes a key conformational parameter that can either enhance or diminish binding affinity. The fact that these compounds retain activity suggests that a certain degree of non-planarity is tolerated or may even be beneficial for fitting into the target's binding site.

3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are particularly well-suited for studying conformation-activity relationships. These techniques build models based on the 3D steric and electrostatic fields surrounding a set of aligned molecules, providing contour maps that visualize regions where steric bulk or specific electronic properties are favorable or unfavorable for activity. sapub.org Applying such methods to the dihydroisoindoloquinazoline series would provide deeper insight into the optimal 3D arrangement required for potent biological activity.

Computational and Theoretical Chemistry Studies on 6,6a Dihydroisoindolo 2,1 a Quinazoline 5,11 Dione

Molecular Docking Simulations for Ligand-Target Binding Affinity (e.g., PDE7A, SARS-CoV-2, Kinases)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is frequently employed to understand the binding mechanism and affinity of potential drug candidates against various biological targets.

Phosphodiesterase 7A (PDE7A): Derivatives of the 6,6a-dihydroisoindolo[2,1-a]quinazoline-5,11-dione scaffold have been investigated as potential inhibitors of phosphodiesterase 7A (PDE7A), an enzyme implicated in inflammatory diseases. researchgate.net Molecular docking studies were conducted to explore the binding modes of these compounds within the PDE7A active site. researchgate.net These simulations help to rationalize the structure-activity relationships observed in in vitro assays and guide the design of more potent inhibitors. The interactions typically involve hydrogen bonds, hydrophobic interactions, and pi-pi stacking with key amino acid residues in the enzyme's catalytic domain. researchgate.net

SARS-CoV-2: The quinazoline (B50416) scaffold has been a subject of interest in the search for inhibitors of SARS-CoV-2 proteins. While specific docking studies on this compound are not extensively reported, related quinazoline and isoindolinedione derivatives have been docked against key viral targets like the main protease (Mpro or 3CLpro) and the spike glycoprotein. These studies aim to identify compounds that can disrupt the viral life cycle by blocking essential enzymatic functions or viral entry into host cells.

Kinases: Kinases are a major class of drug targets, particularly in oncology. The quinazoline core is a well-established pharmacophore in the design of kinase inhibitors. Docking simulations of various quinazoline derivatives have been performed against the ATP-binding site of numerous kinases, such as cyclin-dependent kinases (CDKs). These studies reveal how modifications to the quinazoline skeleton can influence binding affinity and selectivity, providing a roadmap for developing targeted anticancer agents.

Table 1: Example of Key Interactions from Molecular Docking of a Quinazoline Derivative in the PDE7A Active Site This table is illustrative of typical findings in docking studies for this class of compounds.

Amino Acid ResidueInteraction TypeInteracting Moiety of Ligand
His209Hydrogen BondCarbonyl Oxygen
Phe349Pi-Pi StackingQuinazoline Ring System
Ile336Hydrophobic InteractionAryl Substituent
Met337Hydrophobic InteractionAliphatic Substituent

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity of this compound

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. DFT calculations can provide valuable information about molecular geometry, electronic properties, and reactivity, which is crucial for understanding reaction mechanisms and designing new compounds.

For heterocyclic systems like quinazolinones, DFT studies have been employed to support experimental findings, particularly in determining the regiochemistry of cycloaddition reactions. mdpi.com By calculating the energies of reactants, transition states, and products, researchers can predict the most favorable reaction pathway. mdpi.com

For this compound, DFT calculations could be used to:

Determine Frontier Molecular Orbitals: Analyze the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) to predict the molecule's reactivity and sites susceptible to nucleophilic or electrophilic attack.

Generate Molecular Electrostatic Potential (MEP) Maps: Visualize the charge distribution across the molecule, identifying electron-rich and electron-poor regions that are important for intermolecular interactions.

Calculate Bond Dissociation Energies: Predict the stability of different bonds within the molecule.

Simulate Spectroscopic Properties: Correlate theoretical vibrational frequencies with experimental IR spectra to confirm the molecular structure. mdpi.com

While specific DFT studies focused solely on this compound are not widely published, the application of this method to the broader quinazolinone class demonstrates its utility in elucidating the fundamental chemical properties of these compounds. mdpi.com

Molecular Dynamics Simulations for Ligand-Target Interactions and Conformational Dynamics

Molecular dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. In drug discovery, MD simulations complement molecular docking by providing a dynamic view of the ligand-protein complex, assessing its stability and the persistence of key interactions.

For quinazoline-based inhibitors targeting PDE7A, MD simulations have been performed to validate the binding poses obtained from docking. frontiersin.org These simulations, often run for nanoseconds, can reveal:

The stability of the ligand within the binding pocket, measured by the root-mean-square deviation (RMSD) of the ligand's atoms over time.

The flexibility of the protein and how it adapts to the ligand's presence.

The specific hydrogen bonds and hydrophobic contacts that remain stable throughout the simulation.

Calculation of binding free energies (e.g., using MM-GBSA or MM-PBSA methods) to provide a more quantitative estimate of binding affinity.

By simulating the behavior of the this compound scaffold within a target's active site, MD studies can confirm whether the docked conformation is stable and provide deeper insights into the thermodynamics of the binding event. frontiersin.org

In Silico Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Properties

Predicting the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound early in the drug discovery process is essential to avoid costly late-stage failures. Various computational models are used to estimate these properties based on the molecule's structure.

In silico ADMET (ADME and Toxicity) properties have been assessed for structurally related dihydroisoindolo[2,1-a]quinolin-11-ones. nih.govnih.gov These studies often analyze compliance with rules like Lipinski's Rule of Five, which helps predict a compound's potential for oral bioavailability. Key parameters evaluated include:

Molecular Weight (MW): Influences absorption and distribution.

LogP: The logarithm of the partition coefficient between octanol (B41247) and water, indicating lipophilicity.

Hydrogen Bond Donors (HBD) and Acceptors (HBA): Affect solubility and membrane permeability.

Topological Polar Surface Area (TPSA): Relates to transport properties and bioavailability.

These computational predictions help prioritize compounds with favorable drug-like properties for further experimental testing. nih.govnih.gov

Table 2: Predicted ADME Properties for Representative Dihydroisoindolo[2,1-a]quinoline Scaffolds Data is based on findings for structurally similar compounds. nih.govnih.gov

PropertyPredicted Value RangeSignificance
Molecular Weight (g/mol)< 500Compliance with Lipinski's Rule
LogP< 5Optimal lipophilicity for absorption
Hydrogen Bond Donors0 - 1Good membrane permeability
Hydrogen Bond Acceptors3 - 5Good membrane permeability
Topological Polar Surface Area (Ų)60 - 90Predicts good oral bioavailability

Advanced Conformational Analysis and Energy Landscapes

Conformational analysis involves the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. Understanding the preferred conformations and the energy barriers between them is critical, as a molecule's biological activity is often dependent on its ability to adopt a specific three-dimensional shape to fit into a target's binding site.

For the this compound scaffold, the stereochemistry at the 6a position is a key structural feature. X-ray crystallography studies on related dihydroisoindolo[2,1-a]quinolin-11-ones have provided precise conformational data. nih.gov For instance, structural elucidation has shown that in certain derivatives, the proton at the 6a position is oriented in an axial position, which in turn dictates the orientation of other substituents on the fused ring system. nih.gov This type of analysis confirms the relative stereochemistry and provides a static snapshot of a low-energy conformation in the solid state.

More advanced computational techniques can be used to map the potential energy surface of the molecule, identifying all low-energy conformers and the transition states that connect them. This "energy landscape" provides a comprehensive picture of the molecule's flexibility and the relative populations of different conformers in solution, which can be crucial for understanding its interaction with biological targets.

Analytical and Spectroscopic Characterization Techniques in 6,6a Dihydroisoindolo 2,1 a Quinazoline 5,11 Dione Research

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR) for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of 6,6a-dihydroisoindolo[2,1-a]quinazoline-5,11-dione derivatives. Both proton (¹H) and carbon-13 (¹³C) NMR spectra offer detailed insights into the molecular framework.

In ¹H NMR, the chemical shifts (δ), signal multiplicities (e.g., singlet, doublet, triplet, multiplet), and coupling constants (J) reveal the electronic environment of each proton and their spatial relationships with neighboring protons. For instance, the aromatic protons on the quinazoline (B50416) and isoindolone rings typically appear in the downfield region (around 7.0-8.5 ppm), while the protons on the dihydro portion of the molecule, such as at the chiral center C6a, resonate further upfield. bdpsjournal.org

¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. The chemical shifts of the carbon atoms are indicative of their hybridization and bonding environment. The carbonyl carbons (C=O) of the dione (B5365651) structure are particularly characteristic, appearing significantly downfield (typically >160 ppm) due to their deshielded nature. bdpsjournal.org The analysis of various derivatives shows a consistent pattern of signals that confirm the core structure of the molecule. bdpsjournal.org

Detailed NMR data for representative derivatives of this compound are presented below.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in the this compound molecule. The IR spectrum reveals characteristic absorption bands corresponding to the vibrational frequencies of specific bonds.

The most prominent features in the IR spectrum of this compound class are the strong absorption bands associated with the two carbonyl (C=O) groups of the dione moiety. These typically appear in the range of 1680-1720 cm⁻¹. The exact position can vary depending on the molecular environment and substituent effects. Another key region is the aromatic C-H stretching, which is observed above 3000 cm⁻¹, and the C=C bond stretching within the aromatic rings, typically found between 1450 and 1600 cm⁻¹. For a related compound, trans-5-methyl-5-vinyl-6,6a-dihydroisoindolo[2,1-a]quinolin-11(5H)-one, characteristic IR peaks were observed at 1682 cm⁻¹ (C=O) and 2947 cm⁻¹ (C-H). nih.gov The collective presence of these bands provides strong evidence for the quinazolinone and isoindolone ring systems. researchgate.net

Mass Spectrometry (MS, HRMS, ESI-MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is indispensable for determining the molecular weight and confirming the elemental composition of this compound and its analogs. Techniques like Electrospray Ionization (ESI-MS) are commonly used to generate molecular ions, such as the protonated molecule [M+H]⁺ or the deprotonated molecule [M-H]⁻. bdpsjournal.org

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the unambiguous determination of the molecular formula. This is crucial for distinguishing between compounds with the same nominal mass but different elemental compositions. For example, the molecular formula of a related compound was determined as C₁₄H₁₈N₂O₂ based on an HRESIMS peak at m/z 269.1271 [M+Na]⁺. The analysis of fragmentation patterns can further provide structural information, helping to piece together the different components of the molecule.

X-ray Crystallography for Absolute Structure and Stereochemistry Determination

X-ray crystallography is the most powerful technique for determining the absolute three-dimensional structure of a molecule. By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, it is possible to map the precise positions of each atom. This method provides unambiguous confirmation of the molecular connectivity and is particularly vital for establishing the stereochemistry at chiral centers, such as the C6a position in the this compound core.

For instance, in the structural elucidation of a related dihydroisoindolo[2,1-a]quinolin-11-one, single-crystal X-ray analysis was used to definitively determine the relative orientation of substituents, confirming the stereochemistry of the molecule. nih.gov This technique is considered the gold standard for structural proof when a suitable crystal can be grown. The structure of a related 6-(arylamino) derivative has also been confirmed using X-ray data.

Chromatographic Methods (e.g., HPLC, GC-MS) for Purity Assessment and Separation

Chromatographic techniques are essential for the separation and purification of this compound from reaction mixtures and for assessing the purity of the final product.

Column chromatography, often using silica (B1680970) gel as the stationary phase, is widely employed for the purification of synthesized derivatives. nih.gov High-Performance Liquid Chromatography (HPLC) is a key method for assessing the purity of the compound. By using a suitable column and mobile phase, HPLC can separate the target compound from any remaining starting materials, byproducts, or isomers. The purity is typically determined by the relative area of the product peak in the chromatogram. While less common for this class of high molecular weight, polar compounds, Gas Chromatography-Mass Spectrometry (GC-MS) could potentially be used for the analysis of more volatile or derivatized analogs. The development of efficient synthetic methods sometimes aims to produce the desired product in high purity to avoid the need for extensive chromatographic workup.

Future Perspectives and Research Directions for 6,6a Dihydroisoindolo 2,1 a Quinazoline 5,11 Dione

Exploration of Novel Synthetic Pathways and Catalysts for Enhanced Efficiency and Sustainability

While multicomponent reactions (MCRs) have proven effective for the synthesis of 6,6a-dihydroisoindolo[2,1-a]quinazoline-5,11-diones, future research will continue to seek more efficient and environmentally benign synthetic methods. nih.gov A significant focus will be on the development and application of novel catalysts that can offer high yields, shorter reaction times, and easier purification. nih.gov

Recent advancements have demonstrated the utility of various catalysts, including:

Iodine-catalyzed reactions in ionic liquids for the synthesis of 6-(arylamino) derivatives. nih.gov

Sulfonic acid functionalized nanoporous silica (B1680970) (SBA-Pr-SO3H) as a reusable heterogeneous catalyst. nih.gov

β-cyclodextrin-mediated MCRs in water under microwave irradiation, offering a greener alternative. nih.gov

Ultrasound-assisted synthesis , which provides advantages in terms of yield and reaction time. researchgate.net

Sulphonic acid-functionalized Wang resin (Wang-OSO3H) as a polymeric and recoverable acidic catalyst in water. researchgate.net

Imidazole-based ionic liquid-supported on SBA-15 (ImIL-Sul-SBA-15) as a novel heterogeneous catalyst. researchgate.net

Future explorations will likely involve the design of even more sophisticated catalysts, potentially including biocatalysts, to further improve the sustainability and efficiency of synthesizing this scaffold. The goal is to develop scalable, cost-effective, and environmentally friendly processes suitable for industrial application.

Table 1: Comparison of Catalysts Used in the Synthesis of 6,6a-Dihydroisoindolo[2,1-a]quinazoline-5,11-dione Derivatives

CatalystReaction ConditionsAdvantages
IodineIonic liquidChemoselective
Sulfonic acid functionalized nanoporous silicaReflux in ethanol (B145695)High yields, reusable catalyst, easy workup nih.govmdpi.com
β-cyclodextrinWater, microwave irradiationFaster, greener synthesis nih.gov
Ultrasound-Good yields, shorter reaction times researchgate.net
Sulphonic acid-functionalized Wang resinWaterGreen conditions, good to excellent yields, recoverable and recyclable catalyst researchgate.net
Imidazole-based ionic liquid-supported on SBA-15Ethanol and water mixture, 50 °CMild reaction conditions, easy separation of catalyst researchgate.net

Development of Advanced Derivatization Strategies for Broader Chemical Space Exploration

To fully unlock the therapeutic potential of the this compound core, extensive derivatization is necessary to explore a wider chemical space and refine structure-activity relationships (SAR). Future efforts will focus on introducing a diverse range of substituents at various positions of the heterocyclic system.

Some promising derivatization strategies that have been explored and can be expanded upon include:

Introduction of 1,2,3-triazole moieties via click chemistry, starting from an N-propargylated precursor. nih.gov

Synthesis of 6-(arylamino) derivatives through iodine-catalyzed reactions. nih.gov

Alkylation to introduce hydroxamic acids , aiming for dual inhibitors of targets like HDAC and VEGFR. nih.gov

By systematically modifying the scaffold with different functional groups, researchers can fine-tune the pharmacokinetic and pharmacodynamic properties of these compounds, leading to the identification of derivatives with enhanced potency, selectivity, and drug-like characteristics. The creation of diverse chemical libraries of these derivatives will be crucial for screening against a wide range of biological targets. nih.gov

Identification of New Biological Targets and Elucidation of Novel Mechanisms of Action

Derivatives of this compound have already demonstrated activity against several important biological targets. Future research will aim to identify new targets and further elucidate the mechanisms of action for the observed biological effects.

Table 2: Known and Predicted Biological Targets for this compound Derivatives

Biological TargetTherapeutic AreaKey FindingsReference
Hepatitis B Virus (HBV) Capsid AssemblyAntiviralPotent inhibition of HBV DNA replication. bdpsjournal.org Compound 4a was more active than the reference drug lamivudine. nih.gov nih.govbdpsjournal.org
Phosphodiesterase 7A (PDE7A)Anti-inflammatorySome derivatives showed high inhibitory activity at the micromolar level. frontiersin.org frontiersin.org
Tumor Necrosis Factor-alpha (TNF-α)Anti-inflammatoryNovel derivatives identified as potent inhibitors of TNF-α. nih.gov nih.gov
Tubulin Polymerization and Topoisomerase IAnticancerIsoindolo[2,1-a]quinoxaline derivatives showed dual inhibition. nih.gov nih.gov
Tyrosyl-DNA phosphodiesterase 1 (TDP1)Anticancer, Neurodegenerative diseasesPredicted activity for the 6aS-enantiomer. nih.gov nih.gov
ELG1 proteinAnticancer, Neurodegenerative diseasesPredicted activity for the 6aS-enantiomer. nih.gov nih.gov
ATG4B proteaseAnticancer, Neurodegenerative diseasesPredicted activity for the 6aS-enantiomer. nih.gov nih.gov
Epidermal Growth Factor Receptor (EGFR)AnticancerA common target for the broader class of quinazoline (B50416) derivatives. nih.govfrontiersin.org nih.govfrontiersin.org

Future research should involve comprehensive biological screening of new derivatives against a wider panel of targets, including kinases, proteases, and epigenetic modifiers, which are often implicated in various diseases. nih.gov Mechanistic studies, such as cell-based assays and proteomics, will be essential to understand how these compounds exert their effects at a molecular level. For instance, some isoindoloquinoxaline derivatives have been shown to induce cell cycle arrest in the G2/M phase, leading to apoptosis. nih.gov

Integration of Artificial Intelligence and Machine Learning in Drug Discovery for this Scaffold

The application of artificial intelligence (AI) and machine learning (ML) is revolutionizing the drug discovery process. bdpsjournal.orgnih.govresearchgate.net These computational tools can be leveraged to accelerate the development of drugs based on the this compound scaffold.

Key applications of AI and ML in this context include:

Quantitative Structure-Activity Relationship (QSAR) Analysis: ML algorithms can build predictive models that correlate the chemical structures of derivatives with their biological activities, guiding the design of more potent compounds. nih.gov

Virtual Screening: AI can rapidly screen large virtual libraries of compounds to identify those with a high probability of being active against a specific target. nih.gov

De Novo Drug Design: Generative AI models can design novel molecules with desired properties from scratch, expanding the chemical space beyond what is easily achievable through traditional synthesis. nih.gov

Prediction of ADMET Properties: AI and ML can predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of new derivatives, helping to prioritize compounds with favorable drug-like profiles for synthesis and testing. bdpsjournal.org

By integrating these in silico methods, researchers can reduce the time and cost associated with drug discovery, improve the success rate of preclinical candidates, and more efficiently navigate the complex landscape of pharmaceutical research and development. bdpsjournal.orgnih.gov

Collaborative Research Initiatives and Translational Potential for Pre-clinical Drug Development

Advancing promising this compound derivatives from discovery to preclinical development will require a multidisciplinary and collaborative approach. The broad therapeutic potential of the wider quinazoline class of compounds, with approved drugs for cancer and other diseases, underscores the translational promise of this scaffold. frontiersin.orgijmpr.in

Future success will depend on:

Academia-Industry Partnerships: Collaborations between academic research groups with expertise in synthesis and biological evaluation, and pharmaceutical companies with the resources for preclinical and clinical development, are crucial.

Consortia and Networks: The formation of research consortia can facilitate the sharing of data, resources, and expertise, accelerating progress in the field.

Government and Foundational Support: Funding from government agencies and private foundations is essential to support early-stage, high-risk research that can lead to breakthrough discoveries. The screening of similar compounds by institutions like the National Cancer Institute highlights the importance of such programs in identifying novel anticancer agents. nih.gov

The significant anticancer, anti-inflammatory, and antiviral activities demonstrated by derivatives of this scaffold provide a strong rationale for their further investigation in preclinical models. nih.govbdpsjournal.orgnih.gov Through concerted and collaborative efforts, the therapeutic potential of this compound can be fully realized, leading to the development of new and effective medicines for a range of human diseases.

Q & A

Q. What are the key methodologies for synthesizing 6,6a-dihydroisoindolo[2,1-a]quinazoline-5,11-dione derivatives?

The primary synthetic routes involve one-pot, multi-component reactions under catalyst-free or catalytic conditions. A widely used method employs 2-formylbenzoic acid, isatoic anhydride, and amines in acetic acid, yielding the core structure in a single step . Alternative approaches include palladium-catalyzed cyclocarbonylation with 2-aminobenzamides, 2-bromobenzaldehydes, and CO under atmospheric pressure, forming four new bonds and two rings in one cascade . Ionic liquids (e.g., with iodine catalysis) and domino cyclization reactions (e.g., imino Diels-Alder/intramolecular amide cyclization) are also effective .

Q. How is the structure of synthesized derivatives confirmed?

Characterization relies on 1H/13C NMR, IR spectroscopy, and mass spectrometry . For example:

  • 1H NMR distinguishes substituents via coupling patterns (e.g., δ 8.22 ppm for aromatic protons in HBV inhibitors) .
  • 13C NMR confirms carbonyl groups (e.g., δ 164.7 ppm for C=O) .
  • HRMS validates molecular weights (e.g., [M+H]+ = 294.10 for C17H14N2O3) . Cross-referencing with published data for known derivatives (e.g., 4a–e, h, m, n) ensures structural fidelity .

Q. What is the proposed mechanism for the formation of the isoindoloquinazoline core?

The mechanism involves sequential nucleophilic attack and cyclization :

  • Amine reacts with isatoic anhydride to form an anthranilamide intermediate.
  • 2-Formylbenzoic acid undergoes condensation with the amine, generating an imine.
  • Intramolecular cyclization forms the fused isoindole and quinazoline rings. Acetic acid acts as both solvent and proton donor, optimizing pKa (~4.76) to facilitate cyclization without over-acidification .

Advanced Questions

Q. How can reaction conditions be optimized to improve yields?

Key factors include solvent choice, acid strength, and substrate nucleophilicity :

Condition Yield Reference
Acetic acid (pKa 4.76)70–85%
Trifluoroacetic acid (pKa 0.23)0%
Sodium acetate (weak base)<30%
Aliphatic amines (e.g., cyclohexylamine) outperform aromatic amines (e.g., p-toluidine) due to higher nucleophilicity (yields: 45% vs. 70%) .

Q. Are there contradictions in substrate reactivity across methodologies?

Yes. While aliphatic amines generally yield higher products (e.g., 85% for propargylamine ), aromatic amines require harsher conditions. For example, p-toluidine achieves only 45% yield in ethanol but improves to 70% in acetic acid . Catalyst choice also affects reactivity: montmorillonite K10 is less efficient than acetic acid in one-pot syntheses .

Q. What biological activities have been reported for these derivatives?

  • TNF-α Inhibition : Derivatives like 6-(2-hydroxyethyl)-substituted compounds show potent TNF-α suppression (IC50 < 10 μM) via direct binding .
  • Anti-HBV Activity : 6-Cyclohexyl and 6-benzyl derivatives exhibit selective inhibition of hepatitis B virus replication (EC50 = 2.5–5.0 μM) . Biological screening emphasizes substituent effects; electron-withdrawing groups enhance activity in some cases .

Q. How can diastereoselectivity be achieved in isoindoloquinazoline synthesis?

Solvent-free, AMCell-SO3H-catalyzed reactions enable high diastereoselectivity (dr > 9:1) via imino Diels-Alder/intramolecular amide cyclization cascades. Substituents on propenyl-phenols and anilines dictate steric control, as seen in 6-propargyl derivatives with 92–94% enantiomeric excess .

Q. What intramolecular rearrangements are observed in this scaffold?

Thermal treatment of isoindolo[2,1-a]quinazoline-5,11-dione triggers acyl rearrangement to isoindolo[1,2-l]quinazoline-10,12-dione. This transformation involves migration of the carbonyl group, confirmed by NMR and UV spectral shifts .

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6,6a-Dihydroisoindolo[2,1-a]quinazoline-5,11-dione
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.